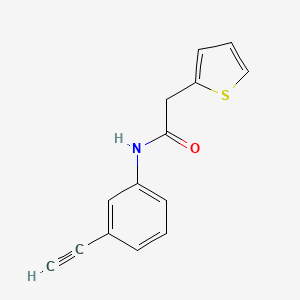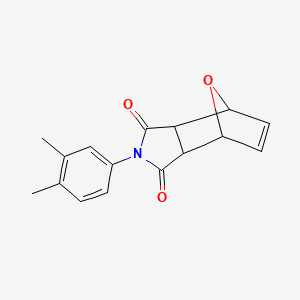![molecular formula C23H22ClN3O7S2 B4901869 N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B4901869.png)
N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with a molecular structure that includes acetylamino, phenyl, sulfonyl, chloro, and methoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Sulfonylation: The addition of a sulfonyl group to the phenyl ring.
Coupling Reactions: The combination of intermediate compounds to form the final product.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial properties.
Acetyldapsone: Used in the treatment of leprosy and other bacterial infections.
Monoacetyldapsone: A derivative of dapsone with similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-[(4-acetamidophenyl)sulfonyl-(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O7S2/c1-15(28)25-18-5-9-20(10-6-18)35(30,31)27(22-14-17(24)4-13-23(22)34-3)36(32,33)21-11-7-19(8-12-21)26-16(2)29/h4-14H,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVURRDTUCRLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2,6-difluorobenzyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4901787.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[(6-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4901788.png)
![N-ethyl-2-methyl-N-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B4901792.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide](/img/structure/B4901795.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4901817.png)
![1-(3-chlorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4901819.png)
![3-phenyl-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]acrylamide](/img/structure/B4901835.png)

![3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)-N-propan-2-ylpropan-1-amine;dihydrochloride](/img/structure/B4901841.png)
![1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4901842.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4901866.png)

